4-Bromo-2,5-dichlorotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOARIGZDFQSITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2,5 Dichlorotoluene
Bromination Strategies for Toluene (B28343) Derivatives
The introduction of a bromine atom onto a toluene derivative can be achieved through several methods, primarily differing in the brominating agent and the reaction conditions, which in turn determine whether the substitution occurs on the aromatic ring or the methyl group.
Direct Bromination of 2,5-Dichlorotoluene (B98588)
The synthesis of 4-Bromo-2,5-dichlorotoluene involves the direct electrophilic aromatic substitution on the 2,5-dichlorotoluene substrate. This reaction typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that is attacked by the electron-rich benzene (B151609) ring. libretexts.orgdocbrown.infomasterorganicchemistry.com
The regiochemical outcome of this substitution is governed by the directing effects of the substituents already present on the ring: the methyl group (-CH₃) and the two chlorine atoms (-Cl). The methyl group is an activating group and an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself. The chlorine atoms are deactivating yet are also ortho, para-directors. libretexts.orgnih.gov In 2,5-dichlorotoluene, the combined directing effects guide the bromine atom predominantly to the C4 position, which is para to the activating methyl group and ortho to the C5-chloro substituent, leading to the formation of this compound.
| Parameter | Condition | Reference |
| Substrate | 2,5-Dichlorotoluene | N/A |
| Reagent | Molecular Bromine (Br₂) | libretexts.org |
| Catalyst | Iron(III) Bromide (FeBr₃) or Aluminum Chloride (AlCl₃) | libretexts.orgdocbrown.info |
| Reaction Type | Electrophilic Aromatic Substitution | nih.gov |
| Major Product | This compound | N/A |
Utilization of N-Bromosuccinimide (NBS) in Bromination Reactions
N-Bromosuccinimide (NBS) is a versatile reagent used for bromination. Its application depends critically on the reaction conditions. masterorganicchemistry.com
Benzylic Bromination: In the presence of a radical initiator (like AIBN) or under UV light, NBS is primarily used for the radical substitution of hydrogen atoms on the carbon adjacent to an aromatic ring (the benzylic position). masterorganicchemistry.com This process, known as the Wohl-Ziegler reaction, would convert a toluene derivative to a benzyl (B1604629) bromide. masterorganicchemistry.com
Aromatic Bromination: For electron-rich aromatic compounds, NBS can act as an electrophilic brominating agent, substituting a hydrogen on the aromatic ring. nih.govorganic-chemistry.org This is often performed in the presence of an acid catalyst or in polar solvents. To synthesize this compound, NBS can be used under conditions that favor electrophilic aromatic substitution, often with silica (B1680970) gel or in acidic media to enhance the electrophilicity of the bromine. nih.govorganic-chemistry.org Highly deactivated aromatic compounds can be monobrominated using NBS in concentrated sulfuric acid. organic-chemistry.org
| Reaction Type | Reagent | Conditions | Product from Toluene | Reference |
| Benzylic Bromination | NBS | Radical Initiator (AIBN) or UV Light, Nonpolar Solvent (e.g., CCl₄) | Benzyl Bromide | masterorganicchemistry.com |
| Aromatic Bromination | NBS | Polar Solvent (e.g., MeCN) or Acid Catalyst (e.g., H₂SO₄) | Bromotoluene | nih.govorganic-chemistry.org |
Advanced Synthetic Approaches
Modern synthetic chemistry seeks to improve efficiency, safety, and control over traditional methods. Photochemical and continuous flow techniques represent significant advancements in the synthesis of halogenated compounds.
Photochemical Benzylic Bromination Techniques
Photochemistry offers a powerful method for initiating radical reactions, particularly for benzylic bromination. rsc.orgresearchgate.net This technique typically involves the use of light to generate bromine radicals, which then selectively abstract a benzylic hydrogen, leading to the formation of a benzyl bromide. While this method does not directly produce this compound (an aromatic substitution product), it is a key advanced technique for synthesizing related isomers like 2,5-dichlorobenzyl bromide.
Research has demonstrated the photocatalytic oxidative benzylic bromination of dichlorotoluene derivatives using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under light irradiation. acs.org In one study on 2,6-dichlorotoluene, this method achieved a high conversion rate and yield of the corresponding benzyl bromide. acs.org Another approach utilizes BrCCl₃ as a bromine source, which can be cleaved under UV irradiation to initiate the bromination of toluene derivatives. rsc.org
| Substrate | Bromine Source | Conditions | Product | Yield/Conversion | Reference |
| 2,6-Dichlorotoluene | HBr / H₂O₂ | Blue Light (87 W), 70 °C, Microchannel Reactor | 2,6-Dichlorobenzyl Bromide | 91.4% Yield, 98.1% Conversion | acs.org |
| Toluene | BrCCl₃ | 254 nm UV light, Flow Reactor | Benzyl Bromide | High | rsc.org |
| 2,4-Dichlorotoluene (B165549) | NaBrO₃ / HBr | 405 nm LEDs, Flow Reactor | 2,4-Dichlorobenzyl Bromide | High | rsc.org |
Continuous Flow Synthesis Methodologies for Enhanced Efficiency
Continuous flow chemistry involves performing reactions in a continuously flowing stream within a reactor, rather than in a traditional batch process. researchgate.netrsc.orgresearchgate.netnih.govacs.org This methodology offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and easier scalability. researchgate.netrsc.org
Photochemical reactions are particularly well-suited for continuous flow setups. rsc.orgresearchgate.net The narrow channels of microreactors allow for uniform light penetration throughout the reaction mixture, overcoming the limitations of light attenuation in large batch reactors. rsc.org The synthesis of benzyl bromides from dichlorotoluene derivatives has been successfully implemented in continuous flow systems, demonstrating high throughput and efficiency. rsc.org For example, the photochemical bromination using an in situ generated bromine source (from NaBrO₃/HBr) in a continuous flow reactor achieved complete conversion with residence times as short as 15 seconds. rsc.org Such systems are pivotal for the safe and efficient manufacturing of halogenated aryl compounds. researchgate.netnih.gov
Regioselectivity Control in Halogenation Reactions
Controlling the position of substitution (regioselectivity) is paramount in the synthesis of specific isomers like this compound. studysmarter.co.ukrsc.orgresearchgate.net The outcome of an electrophilic aromatic substitution is determined by the interplay of electronic and steric effects of the substituents on the benzene ring. libretexts.orgnih.govstudysmarter.co.uk
In the case of 2,5-dichlorotoluene, the key directing groups are:
-CH₃ (at C1): An electron-donating group that activates the ring and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
The cumulative effect of these substituents favors bromination at the C4 position. This position is para to the strongly activating methyl group and is not sterically hindered. While the C6 position is also activated, substitution at the C4 position is generally favored.
Fine-tuning reaction conditions can further enhance this selectivity. The use of shape-selective catalysts, such as zeolites, has been shown to induce high para-selectivity in the electrophilic bromination of toluene and its derivatives by sterically hindering access to the ortho positions within their porous structures. nih.govresearchgate.net Similarly, controlling temperature and the choice of Lewis acid can influence the ratio of isomers formed. google.com Computational methods are also increasingly used to predict the most likely sites of electrophilic attack, correlating them with the proton affinity of the aromatic C-H bonds. rsc.org
Scalability Considerations in Synthetic Development
The successful scale-up of a synthetic route for this compound hinges on a thorough evaluation of several key parameters. A plausible and common synthetic strategy for this compound would likely involve the bromination of 2,5-dichlorotoluene. The scalability of such a process is not merely a matter of using larger reaction vessels but requires a holistic approach to process optimization.
Key considerations for the scalable synthesis of this compound include:
Reaction Kinetics and Thermochemistry: Understanding the reaction kinetics is paramount for safe and efficient scale-up. Exothermic reactions, such as electrophilic aromatic bromination, can generate significant heat. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to temperature gradients, potential side reactions, and in worst-case scenarios, a thermal runaway. Therefore, detailed calorimetric studies are essential to determine the heat of reaction and to design an appropriate cooling system for the plant-scale reactor.
Mass Transfer: In heterogeneous reactions, or even in homogeneous reactions with multiple liquid phases, the rate of mass transfer can become the limiting factor on a large scale. Inefficient mixing can lead to localized high concentrations of reactants, promoting the formation of impurities. The choice of reactor design, agitator type, and agitation speed are critical to ensure efficient mass transfer and maintain consistent reaction conditions throughout the vessel.
Reagent Selection and Stoichiometry: The choice of brominating agent is a crucial factor. While elemental bromine is effective, its high reactivity and hazardous nature pose significant challenges on a large scale, requiring specialized handling and storage facilities. Alternative, less hazardous brominating agents such as N-bromosuccinimide (NBS) might be considered, although their cost-effectiveness on an industrial scale needs to be evaluated. Optimizing the stoichiometry of the reactants is also critical to maximize the yield of the desired product and minimize the formation of over-brominated or other isomeric impurities.
Catalyst Selection and Performance: For electrophilic bromination, a Lewis acid catalyst is typically employed. The choice of catalyst (e.g., FeCl₃, AlCl₃, or zeolites) can significantly impact the reaction rate and regioselectivity. On a large scale, catalyst activity, stability, and the ease of its removal from the product stream are important considerations. The use of heterogeneous catalysts can simplify downstream processing by allowing for easy filtration and potential reuse, which is a significant advantage in industrial processes.
Solvent Selection and Recovery: The choice of solvent is critical for reaction performance, product isolation, and environmental impact. An ideal solvent should provide good solubility for the reactants, be inert to the reaction conditions, and facilitate easy product separation. From a scalability perspective, the solvent's boiling point, flammability, toxicity, and the ease of its recovery and recycling are of utmost importance to ensure an economically viable and environmentally responsible process.
Downstream Processing and Purification: The isolation and purification of this compound on a large scale must be efficient and cost-effective. The choice of purification method, such as distillation or crystallization, will depend on the physical properties of the product and the nature of the impurities. The development of a robust crystallization process, for example, would require a detailed study of solubility profiles in various solvents to achieve high purity and yield.
Process Safety and Environmental Considerations: A thorough hazard and operability (HAZOP) study is essential before any scale-up. This involves identifying potential safety hazards associated with the reagents, intermediates, products, and the process itself. The environmental impact of the process, including waste generation and disposal, must also be carefully managed to comply with regulatory requirements.
The following table summarizes key parameters and their considerations for the scalable synthesis of this compound via the bromination of 2,5-dichlorotoluene.
Table 1: Key Scalability Parameters for the Synthesis of this compound
| Parameter | Laboratory-Scale Focus | Large-Scale Consideration | Potential Challenges in Scale-Up | Mitigation Strategies |
| Heat Management | Simple cooling baths (ice, water) | Jacketed reactors, cooling coils, heat exchangers | Inefficient heat dissipation leading to temperature spikes and side reactions. | Detailed calorimetric studies, robust reactor cooling systems, controlled addition of reagents. |
| Mixing | Magnetic stirrers, overhead stirrers | Baffles, various impeller designs (e.g., pitched blade, Rushton) | Poor mass transfer leading to localized concentration gradients and impurity formation. | Computational Fluid Dynamics (CFD) modeling, optimization of agitator design and speed. |
| Reagent Handling | Small quantities, fume hood | Bulk storage, automated dosing systems | Safe handling of corrosive and toxic reagents like bromine. | Use of closed-transfer systems, dedicated storage facilities, and personal protective equipment. |
| Work-up & Isolation | Separatory funnel extractions, rotary evaporation | Centrifuges, filter presses, large-scale distillation units | Efficient separation of product from large volumes of solvent and aqueous waste. | Optimization of extraction and crystallization protocols, solvent recycling. |
| Purification | Flash column chromatography | Fractional distillation, recrystallization | Achieving high purity without significant product loss. | Development of optimized crystallization conditions, use of high-efficiency distillation columns. |
| Process Control | Manual monitoring of temperature, time | Automated process control systems (e.g., PLC, DCS) | Maintaining tight control over critical process parameters. | Implementation of in-situ monitoring techniques (e.g., PAT) for real-time process adjustments. |
Reactivity and Reaction Mechanisms of 4 Bromo 2,5 Dichlorotoluene
Nucleophilic Aromatic Substitution (NAS) Reactions
Nucleophilic aromatic substitution (NAS) on 4-Bromo-2,5-dichlorotoluene is a challenging yet insightful area of study. The presence of multiple halogen substituents significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic attack under specific conditions.
Investigation of Substituent Effects on Reactivity
The reactivity of this compound in NAS reactions is governed by the electronic effects of its substituents. The chlorine and bromine atoms are electron-withdrawing through induction, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. Conversely, the methyl group is weakly electron-donating. The cumulative effect of these substituents, along with their positions on the ring, dictates the regioselectivity and rate of NAS reactions.
The chlorine atoms at positions 2 and 5, and the bromine atom at position 4, create a complex electronic landscape. Nucleophilic attack is generally favored at positions activated by electron-withdrawing groups. However, the precise outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions.
Mechanistic Pathways of Halogen Displacement
The displacement of a halogen atom in this compound via NAS typically proceeds through a bimolecular addition-elimination mechanism. This pathway involves the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing halogen substituents. The subsequent departure of a halide ion restores the aromaticity of the ring, yielding the substitution product.
The relative leaving group ability of the halogens (I > Br > Cl > F) suggests that the bromine atom would be preferentially displaced over the chlorine atoms. However, the position of the halogen and the stability of the corresponding Meisenheimer complex are also crucial factors. Detailed kinetic and computational studies would be necessary to definitively establish the preferred site of nucleophilic attack and the mechanistic intricacies of halogen displacement for this specific molecule.
Cross-Coupling Reactions and Their Catalytic Systems
This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. The greater reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to Pd(0) allows for selective coupling at the 4-position of this compound.
Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst | Ligand | Base | Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 2,5-Dichloro-4-phenyltoluene |
| Heck Reaction | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | 2,5-Dichloro-4-styryltoluene |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | 2,5-Dichloro-4-(phenylethynyl)toluene |
Note: The reactions and conditions presented in this table are illustrative examples of typical palladium-catalyzed cross-coupling reactions and are not based on experimentally reported data for this compound.
Exploration of Other Transition Metal Catalysts
While palladium is the most common catalyst for these transformations, other transition metals like nickel and copper also offer unique reactivity and selectivity profiles.
Nickel-Catalyzed Reactions: Nickel catalysts are often more cost-effective than palladium and can exhibit different reactivity, sometimes enabling the coupling of less reactive aryl chlorides. In the case of this compound, a nickel catalyst could potentially be used to functionalize the C-Cl bonds after selective reaction at the C-Br bond.
Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for the formation of C-N, C-O, and C-S bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for coupling with a wide range of nucleophiles.
Oxidation Reactions of the Methyl Group
The methyl group of this compound can be oxidized to afford valuable derivatives such as aldehydes and carboxylic acids. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group completely to a carboxylic acid, yielding 4-bromo-2,5-dichlorobenzoic acid. This transformation is typically carried out under harsh conditions.
For the selective oxidation to the aldehyde, 4-bromo-2,5-dichlorobenzaldehyde, milder and more controlled oxidizing agents are required. Reagents such as manganese dioxide (MnO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be employed, often with careful control of reaction time and temperature to prevent over-oxidation to the carboxylic acid.
Table 2: Illustrative Oxidation Reactions of the Methyl Group of this compound
| Product | Oxidizing Agent | Typical Conditions |
| 4-Bromo-2,5-dichlorobenzaldehyde | MnO₂ | Reflux in an inert solvent (e.g., chloroform) |
| 4-Bromo-2,5-dichlorobenzoic acid | KMnO₄ | Aqueous, basic solution, heat |
Note: The reactions and conditions presented in this table are illustrative examples of typical oxidation reactions of methylarenes and are not based on experimentally reported data for this compound.
Formation of Carboxylic Acid Derivatives
The methyl group of this compound serves as a key functional handle for the synthesis of carboxylic acid and its derivatives. This transformation is typically initiated by a strong oxidizing agent that converts the toluene (B28343) moiety into a benzoic acid.
Oxidation to 4-Bromo-2,5-dichlorobenzoic Acid: The benzylic carbon of the methyl group is susceptible to oxidation under vigorous conditions. Common laboratory reagents for this purpose include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The reaction proceeds by converting the methyl group into a carboxyl group (-COOH), yielding 4-bromo-2,5-dichlorobenzoic acid.
Conversion to Carboxylic Acid Derivatives: Once formed, 4-bromo-2,5-dichlorobenzoic acid is a versatile intermediate for producing a range of acyl derivatives through nucleophilic acyl substitution. libretexts.orgmsu.edu The hydroxyl portion of the carboxylic acid is a poor leaving group, so it is often converted into a more reactive intermediate. libretexts.org
Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) readily converts the carboxylic acid into the highly reactive 4-bromo-2,5-dichlorobenzoyl chloride. libretexts.orglatech.edu
Esters: The carboxylic acid can be esterified by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification). researchgate.net Alternatively, the more reactive acid chloride can react with an alcohol to produce the corresponding ester. libretexts.orglatech.edu
Amides: Amides are formed by the reaction of the acid chloride with ammonia (B1221849) or a primary/secondary amine. libretexts.org Using an excess of the amine is common to neutralize the HCl byproduct. libretexts.org
Table 1: Synthesis of Carboxylic Acid Derivatives from this compound
| Starting Material | Reagent(s) | Product Class | Example Product |
| This compound | 1. KMnO₄, heat 2. H₃O⁺ | Carboxylic Acid | 4-Bromo-2,5-dichlorobenzoic acid |
| 4-Bromo-2,5-dichlorobenzoic acid | SOCl₂ | Acid Chloride | 4-Bromo-2,5-dichlorobenzoyl chloride |
| 4-Bromo-2,5-dichlorobenzoyl chloride | CH₃OH, Pyridine | Ester | Methyl 4-bromo-2,5-dichlorobenzoate |
| 4-Bromo-2,5-dichlorobenzoyl chloride | NH₃ (excess) | Amide | 4-Bromo-2,5-dichlorobenzamide |
Pathways to Other Oxidized Species
Reduction Pathways of Halogenated Aromatic Rings
The halogen substituents on this compound can be removed through reduction, a process known as dehalogenation. This is a common strategy in organic synthesis to remove directing groups or unwanted halogens after they have served their synthetic purpose.
One effective method is the use of tributyltin hydride (Bu₃SnH) in a radical chain reaction. libretexts.org This reaction is typically initiated by azobisisobutyronitrile (AIBN). The tributyltin radical abstracts a halogen atom from the aromatic ring, creating an aryl radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the dehalogenated product and regenerating the tributyltin radical to continue the chain process. libretexts.org
Catalytic hydrogenation is another pathway for dehalogenation. Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source can effectively remove bromine and chlorine atoms from an aromatic ring.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org
For this compound, the outcome of EAS is dictated by the directing effects of the three substituents.
-CH₃ (at C1): Activating, ortho-, para-director.
-Cl (at C2): Deactivating, ortho-, para-director.
-Br (at C5): Deactivating, ortho-, para-director.
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Potential Product Position |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C3 or C6 |
| Bromination | Br₂, FeBr₃ | Br⁺ | C3 or C6 |
| Chlorination | Cl₂, AlCl₃ | Cl⁺ | C3 or C6 |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | C3 or C6 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | C3 or C6 |
Radical Reactions and Their Initiators
While the aromatic ring can undergo radical reactions, a more common pathway for toluene derivatives is free-radical substitution at the benzylic position of the methyl group. This reaction is highly selective for the position adjacent to the aromatic ring because the resulting benzylic radical is stabilized by resonance. mnstate.edu
A standard reagent for this transformation is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine. The reaction is initiated by a radical initiator, such as ultraviolet (UV) light or a chemical initiator like AIBN or benzoyl peroxide. mnstate.eduyoutube.com
The mechanism is a chain reaction:
Initiation: The initiator generates a small number of bromine radicals.
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of this compound to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a Br₂ molecule (generated from NBS and HBr) to form the product, 1-(bromomethyl)-4-bromo-2,5-dichlorobenzene, and a new bromine radical that continues the chain.
Termination: The reaction stops when radicals combine with each other.
Molecular Mechanism of Action in Chemical Transformations
The chemical behavior of this compound is a direct consequence of the electronic and steric properties of its substituents.
Electronic Effects: The halogen atoms (Br and Cl) exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away from it. This makes the ring less nucleophilic and thus slower to react with electrophiles compared to benzene. However, they also have an electron-donating resonance effect (+R) from their lone pairs, which directs incoming electrophiles to the ortho and para positions. The methyl group is electron-donating through hyperconjugation, activating the ring and also directing ortho and para. The net result is a deactivated ring where the regioselectivity of electrophilic attack is a competition between the directing effects of all substituents.
Steric Effects: The presence of multiple substituents creates significant steric hindrance around the ring. This steric crowding can prevent an incoming electrophile from attacking certain positions, even if they are electronically favored. For example, the positions adjacent to the existing bulky substituents (C6 next to the methyl group) may be less accessible, favoring reaction at less hindered sites like C3. This interplay between electronic activation/deactivation and steric hindrance is the core principle governing the compound's reactivity in chemical transformations.
Applications in Advanced Organic Synthesis
Role as a Key Synthetic Building Block
4-Bromo-2,5-dichlorotoluene serves as a fundamental starting material in a multitude of synthetic pathways, primarily owing to the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds. This reactivity difference is the cornerstone of its utility, allowing for selective functionalization at the C-4 position while leaving the chlorine atoms untouched for subsequent transformations.
This chemoselectivity is particularly evident in widely-used carbon-carbon bond-forming reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. For instance, in a Suzuki-Miyaura coupling, this compound can be selectively reacted with an arylboronic acid at the C-Br bond to form a biaryl structure, while the C-Cl bonds remain available for further diversification. This stepwise functionalization is a powerful strategy for the controlled synthesis of complex, unsymmetrical molecules.
The following table summarizes the typical reactivity of the halogen substituents in this compound in common palladium-catalyzed cross-coupling reactions:
| Reaction Type | Reactive Site | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | C-Br | Pd(PPh₃)₄, Base | Biaryl |
| Sonogashira Coupling | C-Br | PdCl₂(PPh₃)₂, CuI, Base | Arylalkyne |
| Heck Coupling | C-Br | Pd(OAc)₂, Ligand, Base | Substituted Alkene |
Construction of Complex Molecular Architectures
The ability to perform sequential, site-selective cross-coupling reactions on this compound opens the door to the construction of intricate and highly functionalized molecular architectures. Starting with the selective reaction at the C-Br bond, a diverse range of substituents can be introduced. The resulting chlorinated intermediate can then undergo a second coupling reaction under more forcing conditions to functionalize one or both of the C-Cl positions.
This iterative approach allows for the synthesis of multi-substituted aromatic rings with precise control over the substitution pattern. For example, a Suzuki coupling at the C-4 position, followed by a Sonogashira coupling at the C-2 or C-5 position, can lead to the formation of complex molecules with distinct aryl and alkynyl moieties. This strategy is invaluable in the synthesis of novel organic materials with tailored electronic and photophysical properties, as well as in the construction of scaffolds for medicinal chemistry.
Synthesis of Polyhalogenated Organic Compounds
This compound is not only a precursor for fully functionalized molecules but also serves as a key intermediate in the synthesis of other polyhalogenated organic compounds. nih.govbohrium.comresearchgate.net The existing halogen atoms can be retained in the final product or can be used to direct the introduction of additional halogen atoms at specific positions.
For instance, the electronic properties of the dichlorotoluene core can influence the regioselectivity of further electrophilic aromatic substitution reactions, allowing for the synthesis of compounds with even higher degrees of halogenation. These polyhalogenated products are valuable intermediates in their own right, often exhibiting unique chemical and physical properties. They are frequently utilized in the development of flame retardants, pesticides, and as building blocks for more complex halogenated natural products and pharmaceuticals. nih.govbohrium.com
Development of Novel Carbon-Carbon Bond Formation Strategies
The unique electronic and steric environment of this compound makes it an interesting substrate for the development and optimization of new carbon-carbon bond formation strategies. nih.gov The presence of multiple halogen atoms with differing reactivities provides a challenging yet rewarding platform for testing the selectivity and efficiency of novel catalytic systems.
Researchers have utilized substrates like this compound to explore the limits of chemoselectivity in palladium-catalyzed cross-coupling reactions, leading to the development of more sophisticated ligands and reaction conditions that can differentiate between C-Br and C-Cl bonds with even greater precision. nih.gov Furthermore, the study of sequential and iterative coupling reactions on this and similar polyhalogenated substrates has contributed to a deeper understanding of the mechanisms of these important transformations, paving the way for the design of more efficient and selective synthetic methods.
Applications in Medicinal and Pharmaceutical Chemistry Research
Utilization as a Precursor for Pharmaceutical Agents
Halogenated aromatic compounds are fundamental starting materials in the synthesis of a wide array of pharmaceutical agents. leapchem.comsemanticscholar.org The presence of halogen substituents on the aromatic ring provides reactive sites for various chemical transformations, enabling the construction of more complex molecular architectures with desired therapeutic properties. While the potential for 4-Bromo-2,5-dichlorotoluene to serve as a precursor in pharmaceutical synthesis is recognized due to its chemical structure, specific examples of marketed drugs or clinical candidates that are directly synthesized from this compound are not prominently documented in publicly available scientific literature. Its structural relatives, such as other brominated and chlorinated toluenes, have been noted as intermediates in the synthesis of various compounds, but a direct lineage from this compound to established pharmaceutical agents is not clearly established in the reviewed sources.
Synthesis of Biologically Active Derivatives
The synthesis of novel, biologically active molecules is a cornerstone of medicinal chemistry. The modification of basic chemical scaffolds to explore structure-activity relationships is a common strategy in the quest for new therapeutic agents.
The development of new anticonvulsant drugs is an ongoing area of research aimed at treating neurological disorders such as epilepsy. A wide range of chemical structures have been investigated for their potential to modulate neuronal excitability. Despite the broad interest in novel anticonvulsant agents, there is a lack of specific research in the accessible scientific literature that details the synthesis and evaluation of derivatives of this compound for anticonvulsant activities. The potential of this particular chemical scaffold in the context of epilepsy treatment remains an unexplored area of research based on the available information.
Modulation of Biochemical Pathways
Understanding how chemical compounds interact with biological systems at a molecular level is crucial for drug development. This includes studying their effects on enzymes and their ability to bind to and activate cellular receptors.
Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the metabolism of a vast number of drugs and other xenobiotics. The inhibition or induction of these enzymes by a chemical compound can lead to significant drug-drug interactions. An extensive search of scientific databases and literature reveals no specific studies focused on the interaction of this compound or its direct derivatives with cytochrome P450 enzymes. Therefore, its profile as a potential inhibitor or inducer of this critical enzyme family has not been characterized.
The biological activity of many drugs is initiated by their binding to specific cellular receptors. Receptor binding assays are a key tool in drug discovery to identify compounds that can modulate the function of these receptors. There is no readily available scientific literature that reports on receptor binding and activation studies conducted on derivatives of this compound. Consequently, its potential to interact with specific pharmacological targets at the receptor level remains uninvestigated and undocumented.
Applications in Agrochemical and Industrial Chemistry
Intermediate for Agrochemical Synthesis
The molecular framework of 4-Bromo-2,5-dichlorotoluene is analogous to other compounds that serve as key intermediates in the production of pesticides. For instance, the related compound 4-bromo-2,5-dichlorophenol (B52177) is a documented valuable precursor for creating insecticidal and acaricidal agents. google.com It is specifically used in the synthesis of organophosphorus insecticides like O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl)-thiophosphate. google.com This established synthetic pathway highlights the role of the bromo-dichloro-aromatic structure in forming the active components of crop protection products. Similarly, 2,5-dichlorotoluene (B98588) is noted as a useful intermediate raw material for agricultural chemicals.
The reactivity of the carbon-halogen bonds and the influence of the methyl group on the aromatic ring allow compounds like this compound to be functionalized, leading to the creation of larger, more complex molecules with specific biocidal activities.
Role in the Production of Dyes and Pigments
The synthesis of organic dyes and pigments often relies on aromatic intermediates to build complex chromophore systems. While direct evidence for the use of this compound in dye manufacturing is not prominent, the general class of dichlorotoluenes is recognized for its role as a raw material for various organic synthetic substances, which includes colorants. The structure allows for the introduction of amino or hydroxyl groups, which are essential functionalities in many dye molecules, through nucleophilic substitution reactions. These groups are critical for imparting color and ensuring the dye's affinity for fabrics and other materials.
Development of Polymer Additives and Stabilizers
The field of polymer science utilizes a variety of small molecules as additives to enhance the properties and durability of materials. Halogenated compounds can be incorporated into polymers to improve fire resistance or can be used as building blocks for heat-resistant polymers. The compound 2,5-dichlorotoluene, for example, is identified as a monomer used in the production of heat-resistant polymers such as polyether sulfone and polyether ketone. This indicates that the dichlorotoluene core provides thermal stability, a crucial characteristic for high-performance plastics used in demanding applications.
Environmental Chemistry and Toxicological Research Perspectives
Environmental Fate and Transport Studies
The environmental fate and transport of a chemical compound are governed by its physical and chemical properties, as well as its interactions with environmental media. For halogenated aromatic compounds, persistence and the potential for long-range transport are significant concerns.
Persistence and Degradation Pathways in Various Media
The persistence of a chemical is often described by its half-life in different environmental compartments such as soil, water, and air. Halogenated organic compounds are known for their resistance to degradation. nih.gov The persistence of compounds like 4-Bromo-2,5-dichlorotoluene is influenced by the number and position of halogen atoms on the aromatic ring.
Degradation Pathways: The breakdown of halogenated aromatic compounds can occur through biotic (microbial) and abiotic (photolysis, hydrolysis) processes.
Microbial Degradation: The microbial degradation of chlorinated toluenes has been a subject of research. For instance, some bacterial strains have been shown to degrade dichlorotoluenes. The degradation of 2,4-dichlorotoluene (B165549) by Ralstonia sp. strain PS12 involves dioxygenase-mediated activation, leading to the formation of dichloromethylcatechols as central intermediates. researchgate.net Under anaerobic conditions, reductive dehalogenation is a key process, where chlorine atoms are sequentially removed. Studies on chlorinated benzenes and toluenes have shown that microorganisms in soil can dechlorinate various isomers to toluene (B28343), which can be further degraded. researchgate.net It is plausible that this compound could undergo similar microbial degradation processes, although the presence of both bromine and chlorine atoms may influence the microbial species involved and the degradation rates.
Abiotic Degradation: Photodegradation, the breakdown of compounds by light, can be a significant removal mechanism for aromatic compounds in the atmosphere and surface waters. However, specific data on the photolysis of this compound is not readily available. Hydrolysis, the reaction with water, is generally not a significant degradation pathway for chlorinated and brominated aromatic hydrocarbons under typical environmental conditions.
Persistence Data for Related Compounds:
| Compound Class | Environmental Medium | Persistence Metric (Half-life) | Reference |
| Polychlorinated Biphenyls (PCBs) | Soil | Can be very long, depending on conditions | ecetoc.org |
| 2,4,5-T (a chlorinated phenoxyacetic acid) | Soil | 4 - 10 weeks | ecetoc.org |
| Naphthalene | Soil | 3 - 63 days | ecetoc.org |
Bioaccumulation Potential Research
Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (e.g., water, food, air). The bioconcentration factor (BCF) is a key metric, representing the ratio of the chemical's concentration in an organism to that in the surrounding water at steady state.
Halogenated aromatic compounds are typically lipophilic (fat-soluble), which gives them a high potential to bioaccumulate in the fatty tissues of organisms. nih.gov The octanol-water partition coefficient (log Kow) is often used as a screening tool to predict bioaccumulation potential. A higher log Kow value generally indicates a greater potential for bioaccumulation.
While a specific BCF for this compound is not available, the BCFs of related compounds can provide an indication of its potential behavior. For example, BCF values for various polychlorinated biphenyls (PCBs) can range widely depending on the specific congener. researchgate.net
Table of Predicted Bioaccumulation Metrics:
| Metric | Predicted Value for Related Compounds | Significance |
| Log Kow | Generally high for halogenated aromatics | Indicates a tendency to partition into fatty tissues |
| Bioconcentration Factor (BCF) | Varies, can be significant for some congeners | High BCF suggests potential for accumulation in aquatic organisms |
Ecological Impact Assessments
The ecological impact of a chemical is assessed by examining its effects on various organisms in the environment. Due to the limited specific data for this compound, assessing its ecological impact relies on the known effects of similar halogenated aromatic compounds. These compounds can be toxic to aquatic and terrestrial life.
Research into the Toxicological Profiles of Halogenated Aromatics
The toxicological profiles of halogenated aromatic compounds have been extensively studied. nih.gov Many of these compounds are known to be persistent, bioaccumulative, and toxic. nih.gov
The toxicity of halogenated aromatic compounds can vary significantly depending on the specific structure of the molecule. For example, some isomers of polybrominated biphenyls (PBBs) are more toxic than others. nih.gov These compounds can cause a range of adverse health effects in laboratory animals, including effects on the liver, immune system, and nervous system. nih.govtandfonline.com
Remediation Strategies and Environmental Management Research
The contamination of soil and groundwater with halogenated organic compounds presents a significant environmental challenge. taylorfrancis.com Research has focused on developing effective remediation technologies to clean up contaminated sites.
Common Remediation Technologies:
Bioremediation: This approach utilizes microorganisms to degrade contaminants. epa.gov For halogenated compounds, bioremediation can involve both aerobic and anaerobic processes. For instance, the degradation of brominated flame retardants has been demonstrated by a consortium of four bacterial strains under aerobic conditions. mdpi.com
Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants in soil and water. fao.org
Chemical Oxidation: In situ chemical oxidation involves injecting strong oxidizing agents into the subsurface to destroy contaminants.
Adsorption: Activated carbon-based technologies can be used to adsorb and remove organic contaminants from water and soil. epa.gov
Thermal Desorption: This ex-situ technology involves heating contaminated soil to volatilize contaminants, which are then collected and treated.
The selection of a remediation strategy depends on various factors, including the type and concentration of the contaminant, site characteristics, and cost-effectiveness. researchgate.net
Table of Remediation Approaches for Halogenated Organic Compounds:
| Remediation Technology | Description | Applicability |
| Bioremediation | Use of microorganisms to break down contaminants. | Soil, groundwater, sludge. |
| Phytoremediation | Use of plants to remove or stabilize contaminants. | Soil, shallow groundwater. |
| Chemical Oxidation | Injection of chemical oxidants to destroy contaminants. | Soil, groundwater. |
| Activated Carbon Adsorption | Use of activated carbon to bind and remove contaminants. | Water, soil. |
| Thermal Desorption | Heating soil to volatilize and remove contaminants. | Excavated soil. |
Computational and Theoretical Studies of 4 Bromo 2,5 Dichlorotoluene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. jocpr.comnih.gov These calculations provide a detailed picture of electron distribution and molecular orbital energies, which are key to predicting chemical reactivity.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory helps in analyzing the chemical reactivity and electronic transitions of a molecule. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons. For 4-Bromo-2,5-dichlorotoluene, the HOMO is expected to be localized primarily on the aromatic ring, with contributions from the halogen substituents.
LUMO: Represents the lowest energy orbital capable of accepting electrons. The LUMO's location indicates sites susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule is more reactive. researchgate.net
For halogenated toluenes, DFT calculations at a level like B3LYP/6-311++G(d,p) are commonly used to determine these orbital energies. jocpr.comresearchgate.net
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Reactivity Indices Prediction
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a framework for comparing the reactivity of different molecules. researchgate.net
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, indicating the molecule's propensity to act as an electrophile. researchgate.net
Table 2: Predicted Global Reactivity Indices for this compound
| Reactivity Index | Formula | Predicted Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.50 |
| Electron Affinity (A) | -ELUMO | 1.25 |
| Electronegativity (χ) | (I+A)/2 | 3.875 |
| Chemical Hardness (η) | (I-A)/2 | 2.625 |
| Electrophilicity Index (ω) | χ²/2η | 2.86 |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govmdpi.com For a semi-rigid molecule like this compound, MD simulations can provide insights into:
Conformational Stability: The primary conformational freedom in this molecule is the rotation of the methyl (-CH₃) group. MD simulations can explore the potential energy surface of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. dtic.mil The bulky halogen atoms adjacent to the methyl group likely create a significant rotational barrier.
Solvent Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how intermolecular interactions influence its conformation and dynamics. nih.gov
Vibrational Motion: The simulations provide a dynamic picture of bond vibrations and bending, which can be related to spectroscopic properties.
An MD simulation would typically involve placing the molecule in a simulated box, often with solvent molecules, and then calculating the forces on each atom and their subsequent motion over hundreds of nanoseconds. mdpi.com Analysis of the resulting trajectory provides information on conformational preferences and molecular flexibility.
In Silico Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT and other quantum chemical methods can calculate properties that correlate directly with experimental spectra. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. github.ionmrdb.org This is achieved by calculating the magnetic shielding tensor for each nucleus. The predicted spectrum can then be compared to an experimental one to confirm the molecular structure. Methods like the GIAO (Gauge-Including Atomic Orbital) approach are commonly used for this purpose. frontiersin.org
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding IR intensities can be predicted. nih.gov This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular vibrations, such as C-H stretching, C-C ring vibrations, and C-Cl or C-Br stretches.
Table 3: Example of Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Mode | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| ¹H NMR Chemical Shift | -CH₃ | ~2.4 ppm | 2.3-2.5 ppm |
| IR Frequency | Aromatic C-Cl Stretch | ~1050 cm⁻¹ | 1000-1100 cm⁻¹ |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key tool for investigating the pathways of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling. DFT calculations can be used to:
Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of a proposed reaction mechanism can be constructed. mdpi.com
Determine Activation Energies: The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is crucial for understanding the reaction rate.
Analyze Transition State Structures: The geometry of the transition state provides insight into the bond-making and bond-breaking processes occurring during the reaction. researchgate.net
For instance, in a nucleophilic aromatic substitution reaction, computational modeling could determine whether the reaction proceeds through a classic two-step Meisenheimer complex mechanism or a concerted pathway. researchgate.netnih.gov It could also predict which of the halogen atoms (bromine or chlorine) is more likely to be displaced, based on the activation energies of the competing pathways.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.gov
QSPR: These models aim to predict physical properties like boiling point, solubility, or partition coefficients based on calculated molecular descriptors. For this compound, descriptors would include electronic properties (dipole moment, HOMO/LUMO energies), steric properties (molecular volume, surface area), and transport properties (logP). nih.govresearchgate.net
QSAR: If this compound were part of a series of compounds tested for a specific biological effect (e.g., toxicity or pesticidal activity), a QSAR model could be developed. researchgate.netmdpi.com These models use descriptors to predict the activity of new, untested compounds, which is valuable in fields like environmental science and drug discovery. nih.gov
Table 4: Potential Molecular Descriptors for QSAR/QSPR Models of this compound
| Descriptor Class | Specific Descriptors |
|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Mulliken Charges |
| Topological | Molecular Connectivity Indices, Wiener Index |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity |
| Geometrical | Molecular Surface Area, Molecular Volume |
Advanced Analytical Research Methodologies for 4 Bromo 2,5 Dichlorotoluene and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental insights into the molecular structure and electronic nature of 4-bromo-2,5-dichlorotoluene by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's structure. The spectrum would feature distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the two aromatic protons will be influenced by the presence of the electron-withdrawing halogen substituents. They are anticipated to appear as singlets in the aromatic region, likely between δ 7.0 and 7.5 ppm. The methyl group protons, being attached to the aromatic ring, would resonate as a singlet in the upfield region, typically around δ 2.3-2.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six unique carbon atoms in the aromatic ring and the one methyl carbon. The carbons directly bonded to the halogen atoms (C-Br and C-Cl) will exhibit characteristic chemical shifts in the range of δ 120-135 ppm. The carbon of the methyl group will appear significantly upfield, generally in the δ 20-22 ppm region. The remaining aromatic carbons will resonate at chemical shifts determined by the cumulative electronic effects of the substituents.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.4 | s | Aromatic H |
| ¹H | ~7.2 | s | Aromatic H |
| ¹H | ~2.4 | s | -CH₃ |
| ¹³C | ~135 | s | C-Cl |
| ¹³C | ~133 | s | C-Cl |
| ¹³C | ~132 | s | Aromatic C-H |
| ¹³C | ~130 | s | Aromatic C-H |
| ¹³C | ~125 | s | C-Br |
| ¹³C | ~120 | s | C-CH₃ |
| ¹³C | ~21 | q | -CH₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) results in a characteristic isotopic cluster for the molecular ion peak.
The molecular ion peak [M]⁺ would appear as a cluster of peaks due to the different combinations of these isotopes. The most abundant isotopes are ⁷⁹Br and ³⁵Cl. The relative intensities of the isotopic peaks can be predicted based on the natural abundances of the isotopes, providing a definitive confirmation of the elemental composition.
Electron ionization (EI) is a common method used for this compound, which would lead to characteristic fragmentation. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺), followed by the sequential loss of halogen atoms. The stability of the resulting carbocations influences the observed fragment ions.
| m/z | Predicted Fragment | Significance |
|---|---|---|
| 272/274/276/278 | [C₇H₅BrCl₂]⁺ | Molecular ion cluster |
| 257/259/261/263 | [C₆H₂BrCl₂]⁺ | Loss of -CH₃ |
| 193/195/197 | [C₇H₅Cl₂]⁺ | Loss of Br |
| 237/239/241 | [C₇H₅BrCl]⁺ | Loss of Cl |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Key expected absorptions include:
C-H stretching vibrations of the aromatic ring, typically appearing in the region of 3100-3000 cm⁻¹.
C-H stretching vibrations of the methyl group, which are expected in the 2950-2850 cm⁻¹ range.
C-C stretching vibrations within the aromatic ring, giving rise to several bands in the 1600-1450 cm⁻¹ region.
C-H bending vibrations of the methyl group, which would be observed around 1450 cm⁻¹ and 1380 cm⁻¹.
C-Cl stretching vibrations , which are typically found in the fingerprint region, between 800 and 600 cm⁻¹.
C-Br stretching vibrations , also in the fingerprint region, generally between 600 and 500 cm⁻¹.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | -CH₃ |
| 1600-1450 | C-C Stretch | Aromatic Ring |
| 1450, 1380 | C-H Bend | -CH₃ |
| 800-600 | C-Cl Stretch | Aryl Halide |
| 600-500 | C-Br Stretch | Aryl Halide |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of ultraviolet radiation promotes electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals. The benzene (B151609) ring is the primary chromophore in this molecule.
The expected electronic transitions are π → π* transitions associated with the aromatic system. The presence of the halogen and methyl substituents on the benzene ring will cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The spectrum would likely show a strong absorption band in the UV region, typically around 260-280 nm.
| Predicted λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~270 | π → π* | Substituted Benzene Ring |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from mixtures, such as reaction byproducts or environmental samples, and for quantifying its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for determining the purity of a this compound sample and for analyzing it within a complex mixture.
In a typical GC-MS analysis, the sample is vaporized and introduced into a GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.
For this compound, a non-polar or medium-polarity capillary column would likely be used. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions and can be used for identification. The mass spectrum obtained for the peak corresponding to this compound would confirm its identity, as described in the mass spectrometry section. This technique is highly sensitive and can detect and quantify trace amounts of impurities.
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | DB-5ms or equivalent (non-polar) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Detection | Scan mode for identification, SIM mode for quantification |
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives. This method is particularly effective for analyzing mixtures of halogenated aromatic compounds, offering high resolution and sensitivity. The separation is typically achieved using a reversed-phase approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
In the analysis of this compound, a C18 column is frequently employed as the stationary phase due to its hydrophobic nature, which allows for effective separation of moderately nonpolar compounds. The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and water. The gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is crucial for resolving complex mixtures that may contain impurities or related derivatives with similar polarities. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic functional groups.
Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic ring of this compound absorbs UV light. The selection of an appropriate wavelength is critical for achieving optimal sensitivity. For more detailed structural elucidation and confirmation of identity, HPLC can be coupled with mass spectrometry (HPLC-MS). This powerful combination provides not only retention time data but also mass-to-charge ratio information, which is invaluable for the unambiguous identification of the compound and its metabolites or degradation products. The choice of column, mobile phase composition, and detector is tailored to the specific requirements of the analysis, such as purity assessment, quantitative determination, or isolation of specific derivatives.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Stationary Phase | C18, 5 µm particle size |
| Column Dimensions | 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 50% B to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state. To perform this analysis, a single crystal of the compound of suitable quality and size is required.
The process involves irradiating the crystal with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined with high precision.
Table 2: Representative Crystallographic Data for a Halogenated Toluene (B28343) Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| **α (°) ** | 90 |
| **β (°) ** | 105.67 |
| **γ (°) ** | 90 |
| **Volume (ų) ** | 1223.4 |
| Z | 4 |
| **Calculated Density (g/cm³) ** | 1.895 |
| R-factor (%) | 4.5 |
Q & A
Q. What synthetic routes are recommended for high-purity synthesis of 4-bromo-2,5-dichlorotoluene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves halogenation of toluene derivatives. A common approach is the directed bromination/chlorination of 2,5-dichlorotoluene using bromine or N-bromosuccinimide (NBS) under controlled conditions. For purity >98%, column chromatography (silica gel, hexane/ethyl acetate) is recommended. Reaction optimization should focus on:
- Temperature control : Maintain 80–100°C to minimize side reactions like dehalogenation .
- Catalyst selection : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
- Purity validation : Confirm via GC-MS (retention time comparison) and ¹H/¹³C NMR (integration of aromatic proton signals at δ 7.2–7.5 ppm) .
Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR: Aromatic protons appear as doublets (J ≈ 8 Hz) at δ 7.2–7.5 ppm, with methyl group protons at δ 2.3–2.5 ppm.
- ¹³C NMR: Confirm Br/Cl substitution via signals at δ 120–140 ppm (aromatic carbons) and δ 20–22 ppm (methyl carbon) .
- Mass Spectrometry (MS) : Expect molecular ion [M]⁺ at m/z 205.47 (C₇H₆BrCl) with isotopic peaks confirming Br/Cl ratios .
- Melting Point Analysis : Compare observed mp (e.g., ~98–100°C) with literature to assess purity .
Advanced Research Questions
Q. How does the halogen substitution pattern in this compound influence its reactivity compared to structural analogs?
Methodological Answer: The positions of Br and Cl atoms significantly alter electronic and steric properties. A comparative analysis of analogs reveals:
| Compound | Halogen Positions | Reactivity Notes |
|---|---|---|
| This compound | 2-Cl, 5-Cl, 4-Br | Enhanced electrophilicity at C-4 due to Br; steric hindrance at C-2 limits nucleophilic substitution . |
| 3-Bromo-2,5-dichlorotoluene | 2-Cl, 5-Cl, 3-Br | Reduced steric hindrance facilitates Suzuki coupling at C-3 . |
| 2,5-Dichlorotoluene | 2-Cl, 5-Cl | Lacks Br; lower molecular weight simplifies derivatization but reduces halogen bonding potential . |
Q. What challenges arise in functionalizing this compound for coupling reactions (e.g., Suzuki-Miyaura), and how can they be mitigated?
Methodological Answer:
- Challenge 1 : Steric hindrance at C-2 (Cl) and C-5 (Cl) limits cross-coupling efficiency.
- Challenge 2 : Competing dehalogenation under basic conditions.
- Mitigation : Optimize pH (neutral to slightly acidic) and employ mild bases (K₂CO₃ vs. NaOH) .
- Validation : Monitor reaction progress via TLC (Rf shift) and LC-MS for intermediate identification.
Q. How should researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Methodological Answer:
- Step 1 : Validate starting material purity (HPLC/GC-MS) to rule out impurities affecting yields .
- Step 2 : Replicate conditions with controlled variables (solvent dryness, inert atmosphere).
- Step 3 : Use kinetic studies (e.g., in situ IR) to identify side reactions (e.g., hydrolysis of Br/Cl bonds) .
- Case Study : Discrepancies in Suzuki coupling yields (40–75%) may stem from Pd catalyst loading (0.5–2 mol%) and solvent choice (THF vs. DMF) .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .
- Storage : Keep in amber glass vials at 2–8°C to prevent photodegradation. Label containers with CAS RN 89794-02-5 .
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
